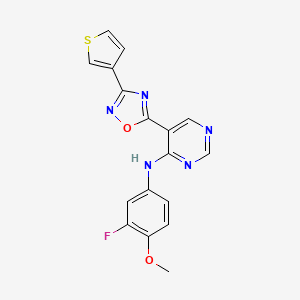

N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

N-(3-Fluoro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidin-4-amine core substituted with a 3-fluoro-4-methoxyphenyl group at the 4-position and a thiophene-linked 1,2,4-oxadiazole moiety at the 5-position. This structure combines pharmacophoric elements (pyrimidine, oxadiazole, and fluorinated aryl groups) commonly associated with kinase inhibition, receptor modulation, and enhanced pharmacokinetic properties. The compound’s design leverages the electron-withdrawing fluorine and methoxy groups for metabolic stability, while the thiophene-oxadiazole unit contributes to π-π stacking and hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2S/c1-24-14-3-2-11(6-13(14)18)21-16-12(7-19-9-20-16)17-22-15(23-25-17)10-4-5-26-8-10/h2-9H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPMFVWRIYJVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (CAS Number: 2034571-34-9) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C17H12FN5O2S

- Molecular Weight : 369.4 g/mol

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities. The specific compound under discussion has been studied for its antimicrobial and anticancer properties.

Antimicrobial Activity

- Mechanism of Action : The oxadiazole ring is known to interfere with bacterial cell wall synthesis and disrupt metabolic pathways. Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains.

- Case Studies :

- A study by Dhumal et al. (2021) highlighted the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium bovis BCG, demonstrating strong inhibition in both active and dormant states .

- Another research indicated that pyridine-based oxadiazole derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

Anticancer Activity

-

Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).

- In vitro studies revealed that certain derivatives showed IC50 values in the micromolar range, indicating significant cytotoxicity towards these cancer cells .

- For instance, compounds similar to the one discussed demonstrated IC50 values of 0.65 µM against MCF-7 cells, suggesting strong anticancer potential .

- Mechanisms : The anticancer activity is believed to be linked to the inhibition of specific enzymes involved in cancer cell proliferation and survival. Molecular docking studies suggest that these compounds bind effectively to target proteins associated with tumor growth .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies involving oxadiazole derivatives:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, similar compounds have demonstrated significant growth inhibition against various cancer cell lines, indicating that modifications in the oxadiazole and pyrimidine structures can enhance biological activity.

Case Study: Anticancer Efficacy

In one study, derivatives of oxadiazole showed percent growth inhibitions (PGIs) ranging from 51% to over 86% against several cancer cell lines including SNB-19 and OVCAR-8 . Although specific data on N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is limited, its structural similarities suggest potential for similar efficacy.

Antimicrobial Properties

The compound also exhibits potential antimicrobial activity. Compounds with similar structures have been synthesized and tested against various fungal strains, showing effectiveness greater than that of standard treatments like fluconazole.

Case Study: Antifungal Activity

In a separate investigation, novel pyridine-sulfonamide derivatives were synthesized and evaluated for antifungal activity against Candida species. Many of these compounds demonstrated minimum inhibitory concentrations (MICs) less than 25 µg/mL . This suggests that the incorporation of thiophene and oxadiazole moieties could enhance antifungal properties in related compounds.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrimidine-Based Analogs

OCM Series ()

Compounds OCM-12 to OCM-15 share the 3-fluoro-4-methoxyphenyl group but replace the pyrimidin-4-amine core with oxazole-4-carboxamide. For example:

- OCM-12 : N-(3-(1H-1,2,4-Triazol-1-yl)propyl)-5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxamide

| Compound | Core Structure | Substituents | IC₅₀ (GSK-3β) | Selectivity (vs. CDK2) |

|---|---|---|---|---|

| Target Compound | Pyrimidin-4-amine | Thiophene-oxadiazole | Data Unavailable | Data Unavailable |

| OCM-12 | Oxazole-4-carboxamide | Triazole-propyl | ~100 nM | Low |

Inference : The pyrimidine core in the target compound likely enhances binding affinity to ATP pockets in kinases due to its planar geometry and hydrogen-bonding capacity compared to oxazole derivatives .

BI81800 ()

- Structure : 2-Methyl-N-[(oxolan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine

- Key Differences : Substituent at the 4-position (2-methyl vs. 3-fluoro-4-methoxyphenyl); tetrahydrofuran-methyl group.

- Relevance : Demonstrates the importance of the thiophene-oxadiazole unit in enhancing brain exposure and solubility. The target compound’s 3-fluoro-4-methoxyphenyl group may improve metabolic stability over BI81800’s methyl group .

Oxadiazole-Containing Analogs

CB2-Selective Agonists ()

- MA2: N-(3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine Key Differences: Quinoline core vs. pyrimidine; chloro-fluorophenyl substituent. The target compound’s pyrimidine core and smaller substituents may enhance central nervous system (CNS) penetration .

Thiophene-Containing Analogs

Anticancer Thiazole-Pyrimidines ()

- 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine Key Differences: Thiazole vs. oxadiazole-thiophene; pyrimidin-2-amine vs. 4-amine. Activity: Targets kinases (e.g., CDK4/6) with IC₅₀ values in the nanomolar range. The 4-amine position in the target compound may alter kinase selectivity .

Yield Comparison :

Physicochemical Properties

Key Insights: The fluorine and methoxy groups enhance metabolic stability, while the thiophene-oxadiazole improves solubility compared to carbazole or quinoline analogs.

Q & A

Q. What synthetic strategies are employed for the preparation of this compound?

- Methodological Answer : The synthesis involves multi-step reactions, including: (i) Condensation of thiophene-3-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring. (ii) Coupling reactions between pyrimidin-4-amine intermediates and substituted aryl groups using POCl₃ as a cyclization agent under reflux conditions . (iii) Purification via column chromatography or recrystallization from DMSO/water mixtures .

- Key Considerations : Optimize reaction temperatures (e.g., 90°C for oxadiazole formation) and stoichiometric ratios to avoid byproducts like unreacted thiosemicarbazides .

Q. How is X-ray crystallography applied to determine molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used to resolve dihedral angles between aromatic rings and hydrogen-bonding networks. For example:

- Pyrimidine ring vs. thiophenyl-oxadiazole substituent: Analyze twist angles (e.g., 12.8° in analogous pyrimidines ).

- Intramolecular N–H⋯N bonds stabilize six-membered rings, while weak C–H⋯π interactions influence crystal packing .

Q. What analytical techniques confirm purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm ).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₃FN₅O₂S ).

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can conflicting crystallographic data on molecular packing be resolved?

- Methodological Answer : (i) Perform repeated crystallizations under varied solvents (e.g., DMF vs. ethanol) to obtain polymorphs. (ii) Use SHELXL’s TWIN/BASF commands to model disorder, particularly for flexible substituents like the methoxyphenyl group . (iii) Validate hydrogen-bonding motifs via Hirshfeld surface analysis to distinguish between experimental artifacts and genuine interactions .

Q. What strategies optimize substitution patterns for enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

(i) Replace the 3-fluoro-4-methoxyphenyl group with electron-withdrawing groups (e.g., –CF₃) to modulate lipophilicity .

(ii) Modify the thiophene ring to furan or pyrrole derivatives and assess antimicrobial activity via broth microdilution assays . - Computational Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like dihydrofolate reductase .

Q. How to address low yields in oxadiazole-ring formation?

- Methodological Answer : (i) Use microwave-assisted synthesis to accelerate cyclization (e.g., 150°C for 30 minutes vs. conventional 3-hour reflux ). (ii) Introduce catalytic iodine or Cu(I) to enhance reaction efficiency . (iii) Monitor intermediates via TLC with UV254 detection to isolate reactive species early .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across structural analogs?

- Methodological Answer : (i) Compare logP values (e.g., thiophene vs. phenyl substitutions alter membrane permeability) . (ii) Test solubility in PBS (pH 7.4) to rule out aggregation artifacts in bioassays . (iii) Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.